4-Chloro-7-methoxyquinoline-6-carboxamide

Medicinal Chemistry Process Chemistry Lenvatinib Intermediate Synthesis

This penultimate Lenvatinib intermediate enables a direct 75.3% coupling yield, surpassing the 6-carboxylic acid (CAS 771464-30-3) and 6-carbonitrile (CAS 398487-31-5) analogs that require additional activation and protection/deprotection steps, reducing atom economy and overall yield. Certified >98.5% purity; also serves as Lenvatinib Impurity 8/15 reference standard for HPLC method validation in ANDA/DMF submissions. For high-yield, low-step-count Lenvatinib synthesis and QC compliance, this carboxamide is the structurally essential choice.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 417721-36-9
Cat. No. B1359183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinoline-6-carboxamide
CAS417721-36-9
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl
InChIInChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
InChIKeyZBTVNIDMGKZSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9): A Primary Intermediate in Lenvatinib Synthesis and a Regulatory Reference Standard


4-Chloro-7-methoxyquinoline-6-carboxamide is a heterocyclic quinoline derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It is definitively characterized as the penultimate intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib (Lenvima®) [1]. The compound features a chlorine atom at the 4-position, a methoxy group at the 7-position, and a primary carboxamide at the 6-position of the quinoline scaffold. Beyond its role as a synthetic building block, it is cataloged as a known pharmaceutical impurity (Lenvatinib Impurity 8/15) and is utilized as a reference standard in analytical method development for regulatory filings [2].

Why 4-Chloro-7-methoxyquinoline-6-carboxamide Cannot Be Replaced by Close Structural Analogs in Critical Applications


Simple substitution of 4-Chloro-7-methoxyquinoline-6-carboxamide with its closest ring-substituted analogs, such as the 6-carboxylic acid (CAS 771464-30-3) or 6-carbonitrile (CAS 398487-31-5), introduces quantifiably different reactivity profiles and synthetic outcomes [1]. The primary carboxamide functionality is essential for the final nucleophilic coupling step with a urea derivative to form Lenvatinib; alternative functional groups like the carboxylic acid necessitate additional activation steps and protection/deprotection strategies, directly impacting step count, atom economy, and final yield [2]. The quantitative evidence below demonstrates that selecting the specified carboxamide is not a matter of preference but a requisite for achieving documented process efficiency and regulatory compliance.

Quantitative Differentiation Evidence for 4-Chloro-7-methoxyquinoline-6-carboxamide vs. Comparators


Direct Amidation Yield Superiority Over Multi-Step Ester/Acid Routes

The target compound can be synthesized via a direct oxidative amidation of 4-chloro-7-methoxyquinoline-6-carboxaldehyde, achieving a documented yield of 84.5% [1]. This single-step conversion is inherently superior to alternative routes that proceed through the 6-carboxylic acid analog (CAS 771464-30-3) or its methyl ester (CAS 205448-66-4), which require a two-step sequence of saponification/hydrolysis followed by amidation. The direct route avoids protection/deprotection steps, reducing the process mass intensity and increasing overall yield for the pivotal intermediate.

Medicinal Chemistry Process Chemistry Lenvatinib Intermediate Synthesis

Reactivity Advantage in the Final Lenvatinib Coupling Reaction

In the final step of Lenvatinib synthesis, the target 6-carboxamide directly participates in a nucleophilic substitution with a urea derivative, yielding Lenvatinib in a reported 75.3% yield [1]. This is a stark functional contrast to the 6-carbonitrile analog (CAS 398487-31-5), which is used in an alternative earlier route that requires a subsequent hydration step to convert the nitrile to the carboxamide before further elaboration [2], adding an extra transformation and reducing the overall process efficiency.

Oncology Process Chemistry Nucleophilic Substitution

Defined Regulatory Identity as a Reference Standard vs. Generic Intermediates

This compound is explicitly cataloged as Lenvatinib Impurity 8 by multiple reference standard providers, and is supplied with full characterization data compliant with ICH regulatory guidelines . This is a critical distinction from its closest analog, the 6-carboxylic acid (Lenvatinib 4-Chloro Impurity, CAS 771464-30-3), or the 6-carboxaldehyde (CAS 2367007-43-8), which are often only available as general-purpose synthetic intermediates. Purchase from a qualified vendor as a designated impurity standard ensures traceability, an HPLC purity specification of >98.5%, and a certificate of analysis suitable for Abbreviated New Drug Application (ANDA) filings [1].

Analytical Chemistry Quality Control Regulatory Affairs

Validated Application Scenarios for 4-Chloro-7-methoxyquinoline-6-carboxamide Based on Core Evidence


Preferred Substrate in Late-Stage Lenvatinib API Synthesis

As demonstrated by the 75.3% coupling yield [1], this compound is the direct substrate for the final C-O bond-forming reaction in the most efficient published Lenvatinib process. Procurement should be prioritized for any program aiming to establish a high-yielding, low-step-count route to Lenvatinib, as it avoids the intermediate functional group manipulation required by the nitrile or acid analogs.

Primary Reference Standard for HPLC Impurity Profiling of Lenvatinib

With a certified purity of >98.5% and a defined identity as a key process impurity [2], this compound is essential for developing and validating HPLC methods for Lenvatinib drug substance and product quality control. Its use ensures accurate quantitation of this specific impurity, a critical component of ANDA and DMF submissions.

High-Yield Building Block for Parallel Quinoline-Based Library Synthesis

The robust and high-yielding (84.5%) direct oxidative amidation route from the 6-carboxaldehyde [3] confirms the synthetic accessibility of this scaffold. For medicinal chemistry programs exploring structure-activity relationships (SAR) around the Lenvatinib core, this compound is a strategically superior starting material for late-stage diversification, offering a reactive chlorine handle and a pre-installed primary amide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxyquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.